Food black 1
Description
Structure
2D Structure
Properties
Molecular Formula |
C28H17N5Na4O14S4 |
|---|---|
Molecular Weight |
867.7 g/mol |
IUPAC Name |
tetrasodium;N-[8-oxido-4,6-disulfo-7-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalen-1-yl]ethanimidate |
InChI |
InChI=1S/C28H21N5O14S4.4Na/c1-14(34)29-23-10-11-24(50(42,43)44)20-13-25(51(45,46)47)27(28(35)26(20)23)33-32-22-9-8-21(18-7-6-17(12-19(18)22)49(39,40)41)31-30-15-2-4-16(5-3-15)48(36,37)38;;;;/h2-13,35H,1H3,(H,29,34)(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47);;;;/q;4*+1/p-4 |
InChI Key |
GMMAPXRGRVJYJY-UHFFFAOYSA-J |
Canonical SMILES |
CC(=NC1=C2C(=C(C=C1)S(=O)(=O)O)C=C(C(=C2[O-])N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Advanced Analytical Methodologies for Food Black 1 Detection and Quantification
Chromatographic Separations in Food Black 1 Analysis
Chromatographic techniques are fundamental in the analysis of food dyes like this compound, offering high-resolution separation from complex food matrices. These methods are essential for both identifying the presence of the dye and quantifying its concentration accurately.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Applications
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most widely used techniques for the analysis of synthetic food dyes, including this compound. indexcopernicus.comeurofins.com These methods offer high precision and reproducibility. researchgate.net
UHPLC systems, in particular, provide faster analysis times and better resolution compared to traditional HPLC. lcms.cz A study detailing the analysis of ten synthetic colors, including Brilliant Black (E151), utilized a UHPLC system with a C18 column. akjournals.com The method demonstrated good separation and quantification of the dyes within a 26-minute total run time. akjournals.com Another application successfully separated 13 synthetic dyes in less than eight minutes using a UPLC H-Class System. The enhanced speed and efficiency of UHPLC make it a valuable tool for high-throughput food testing laboratories.
Key Parameters in HPLC/UHPLC Analysis of Food Dyes:
| Parameter | Typical Value/Condition | Source |
| Column | C18, 3 x 100 mm, 2.7 µm | akjournals.com |
| Mobile Phase | 10 mM Na2HPO4 (pH 7) and Methanol (Gradient) | akjournals.com |
| Flow Rate | 0.50 mL/min | akjournals.com |
| Injection Volume | 5 µL | akjournals.com |
Integration with Diode Array Detection (DAD) and Mass Spectrometry (MS)
To enhance the capabilities of HPLC and UHPLC, they are often coupled with powerful detection systems like Diode Array Detectors (DAD) and Mass Spectrometers (MS).
Diode Array Detection (DAD): DAD provides spectral information across a range of wavelengths, which aids in the identification of compounds. indexcopernicus.comcnrs.fr In the analysis of this compound and other dyes, DAD allows for monitoring at specific wavelengths where the dye exhibits maximum absorbance, thereby increasing selectivity and sensitivity. akjournals.comnih.gov For instance, a UHPLC-DAD method monitored Brilliant Black at 530 nm. akjournals.com
Mass Spectrometry (MS): The coupling of LC with MS or tandem MS (MS/MS) is a highly specific and sensitive technique for identifying and quantifying food additives. eurofins.comfrontiersin.org UHPLC-MS/MS methods have been developed for the simultaneous determination of numerous food additives, including Brilliant Black BN. chromatographyonline.com These methods offer low limits of quantification, making them suitable for ensuring compliance with maximum permitted levels in various food and beverage samples. chromatographyonline.commdpi.com The high selectivity of MS helps to overcome matrix interferences, which can be a significant challenge in complex food samples. frontiersin.org
Thin-Layer Chromatography (TLC) in Qualitative and Screening Analysis
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective planar chromatographic technique used for the qualitative screening of food dyes. kcl.ac.ukresearchgate.netwikipedia.org It involves separating compounds on a thin layer of adsorbent material based on their differential affinities for the stationary and mobile phases. sigmaaldrich.com
TLC is particularly useful for rapid quality control and screening of unknown mixtures to determine their composition. uclmail.net While it is a powerful tool for preliminary analysis and identification, it is generally considered a qualitative or semi-quantitative method. eurofins.comresearchgate.net For precise quantification, techniques like HPLC are preferred. nih.gov
Typical Steps in TLC Analysis of Food Dyes:
| Step | Description | Source |
| Stationary Phase | A thin layer of silica (B1680970) gel or alumina (B75360) on a plate | wikipedia.orgsigmaaldrich.com |
| Sample Application | Spotting the dye extract onto the plate | wikipedia.org |
| Development | Placing the plate in a closed chamber with a solvent (mobile phase) | wikipedia.org |
| Visualization | Observing the separated spots, sometimes under UV light | wikipedia.org |
| Identification | Calculating the Retention Factor (Rf) value for each spot | sigmaaldrich.com |
Emerging and Advanced Separation Techniques (e.g., BIST Methodologies)
New and advanced separation methods are continually being explored. One such example includes mixed-mode chromatography columns like the BIST B+ column, which can be used for the analysis of various organic compounds. sielc.com While a specific application for this compound using the BIST method was not found in the search results, these advanced columns offer alternative selectivity for separating complex mixtures of compounds, including food dyes. sielc.com
Spectroscopic Approaches for this compound Characterization
Spectroscopic methods are invaluable for the characterization and quantification of food colorants by measuring the interaction of light with the substance. sci-hub.se
UV-Visible Spectrophotometry and Derivative Spectrophotometry
UV-Visible spectrophotometry is a fundamental technique for the quantitative analysis of food dyes. d-nb.infostellarnet.us It operates on the principle that colored compounds absorb light at specific wavelengths in the visible region of the electromagnetic spectrum. rsc.org The amount of light absorbed is directly proportional to the concentration of the dye in the solution, a relationship described by the Beer-Lambert law. sci-hub.se
A study on various food colorants, including Brilliant Black, utilized first-derivative spectrophotometry for simultaneous determination. rjptonline.orgrjptonline.org Brilliant Black was determined using the first derivative at 624 nm (¹D₆₂₄). rjptonline.orgrjptonline.org This technique enhances the resolution of overlapping spectra, allowing for the quantification of individual components in a mixture without prior separation. dergipark.org.trresearchgate.net
Key Findings from Derivative Spectrophotometry of Brilliant Black:
| Parameter | Value | Source |
| Method | First Derivative Spectrophotometry (¹D₆₂₄) | rjptonline.orgrjptonline.org |
| Linearity Range | 2 - 35 µg/mL | rjptonline.org |
| Limit of Detection (LOD) | 0.328 µg/mL | rjptonline.orgrjptonline.org |
| Limit of Quantification (LOQ) | 0.99 µg/mL | rjptonline.orgrjptonline.org |
This method proved to be successful for the analysis of Brilliant Black in various foodstuff samples. rjptonline.orgrjptonline.org
Advanced Molecular Spectroscopy in Complex Food Matrices (e.g., Near-Infrared, Raman, Nuclear Magnetic Resonance)
While chromatographic and conventional spectrophotometric methods are well-established for dye analysis, advanced molecular spectroscopy techniques offer rapid, non-invasive, and information-rich alternatives for screening this compound in complex food systems. researchgate.net These methods analyze the interaction of electromagnetic radiation with molecules, providing a unique chemical fingerprint.
Near-Infrared (NIR) Spectroscopy: NIR spectroscopy measures the overtones and combination bands of molecular vibrations, particularly from C-H, N-H, and O-H groups found in organic substances like this compound. dntb.gov.ua This technique is valued for its speed and ability to analyze samples with minimal to no preparation. dntb.gov.ua For food matrices, NIR can penetrate samples to a significant depth, allowing for the analysis of heterogeneous products. encyclopedia.pub Its application in the food industry is extensive, covering the determination of quality parameters in meat, dairy, and agricultural products. dntb.gov.ua Although specific applications for quantifying this compound are not widely documented, the principles of NIR spectroscopy make it a powerful tool for rapid screening and authentication, capable of detecting deviations from standard product composition. electrochemsci.org
Raman Spectroscopy: This technique relies on the inelastic scattering of monochromatic light (Raman scattering) from a laser source. nih.gov The resulting Raman spectrum provides specific information about molecular vibrations, structure, and symmetry, acting as a detailed molecular fingerprint. A key advantage for food analysis is that water generates a very weak Raman signal, which minimizes interference from moisture present in many food products. mdpi.com Raman spectroscopy can be used to identify chemical composition and structural changes in food components. With advancements like Surface-Enhanced Raman Scattering (SERS), the sensitivity can be dramatically increased, enabling the detection of analytes at very low concentrations. nih.gov For a compound like this compound, Raman spectroscopy could potentially identify and quantify the dye directly within a food product, distinguishing it from other matrix components. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. researchgate.net It provides comprehensive information on the molecular structure, composition, and dynamics of compounds within a sample. researchgate.netgoogle.com In food science, NMR is used to create a detailed profile of a product, simultaneously identifying and quantifying multiple components with minimal sample preparation. chembk.comrjptonline.org For the analysis of this compound, ¹H NMR could be used to identify the unique signals from the protons in its molecular structure. Combined with pattern recognition techniques, NMR can analyze the complex metabolite profile of a food sample, making it a valuable tool for detecting unpredicted adulterants and verifying product authenticity. nih.gov
Electrochemical Sensing and Other Novel Detection Paradigms
Electrochemical sensors represent a rapidly advancing frontier for the detection of synthetic food colorants, offering advantages such as high sensitivity, selectivity, low cost, and rapid analysis times. ubbcluj.rofrontiersin.org These sensors operate by measuring the change in an electrical signal (e.g., current or potential) resulting from the redox reactions of the target analyte at an electrode surface. nih.govubbcluj.ro
For azo dyes like this compound, the electroactive azo group (–N=N–) can be electrochemically reduced or oxidized, providing a basis for its voltammetric determination. ubbcluj.rofda.gov A recent study detailed the first voltammetric method specifically for the determination of Brilliant Black BN (this compound). mdpi.com The development of such methods often involves the use of chemically modified electrodes to enhance sensitivity and selectivity. Materials like carbon nanotubes, graphene, and metallic nanoparticles are frequently used to modify electrode surfaces, increasing the surface area and improving electron transfer kinetics. nih.gov For instance, sensors based on multi-walled carbon nanotubes have shown excellent electrocatalytic activity for various food dyes. While research into electrochemical sensors for many synthetic dyes is progressing, the development of sensors specifically for this compound is an emerging area. mdpi.comubbcluj.ro
Methodological Validation and Performance Metrics in this compound Analysis
Method validation is a critical process to ensure that an analytical procedure is suitable for its intended purpose. For this compound, validation demonstrates that the method can reliably quantify the colorant to a defined standard of performance. Key performance metrics include linearity, precision, accuracy, limits of detection and quantification, robustness, and selectivity.
Evaluation of Linearity, Precision, and Accuracy
Linearity demonstrates the ability of a method to produce results that are directly proportional to the concentration of the analyte within a given range. For this compound, a derivative spectrophotometry method showed excellent linearity in the concentration range of 2–35 µg/mL, with a correlation coefficient (R²) of 0.9999. ubbcluj.ro A separate study using Ultra High-Performance Liquid Chromatography with Diode Array Detection (UHPLC-DAD) also confirmed linearity for this compound within a range of 1 to 100 mg L⁻¹, achieving an R² value between 0.9991 and 1.0.
Precision measures the closeness of agreement between independent test results and is typically expressed as the relative standard deviation (RSD). The UHPLC-DAD method demonstrated acceptable precision within the limits of ICH guidelines.
Accuracy reflects the closeness of the measured value to a true or accepted reference value and is often evaluated through recovery studies. The UHPLC-DAD method reported recovery percentages for a mix of dyes, including this compound, that were within acceptable limits.
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. For this compound, a derivative spectrophotometry method established an LOD of 0.328 µg/mL and an LOQ of 0.99 µg/mL. ubbcluj.ro The more sensitive UHPLC-DAD method reported an LOD between 0.17–0.25 mg L⁻¹ and an LOQ between 0.57–0.82 mg L⁻¹ for a panel of ten dyes including this compound.
| Analytical Method | Linearity Range | Correlation Coefficient (R²) | LOD | LOQ | Source |
|---|---|---|---|---|---|
| Derivative Spectrophotometry | 2–35 µg/mL | 0.9999 | 0.328 µg/mL | 0.99 µg/mL | ubbcluj.ro |
| UHPLC-DAD | 1–100 mg L⁻¹ | 0.9991–1.0 | 0.17–0.25 mg L⁻¹ | 0.57–0.82 mg L⁻¹ |
Robustness and Selectivity Assessment in Diverse Matrices
Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. For the UHPLC-DAD analysis of ten colorants, including this compound, robustness was tested by altering parameters such as flow rate (±2%), injection volume (±2%), wavelength (±3 nm), pH (±0.15), and column temperature (±2°C). The method proved to be robust, as these variations did not significantly impact the results.
Selectivity is the ability of a method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. The UHPLC-DAD method demonstrated good selectivity, with the analysis showing no interference from other components in the tested food and drink samples. Similarly, a derivative spectrophotometry method noted that other food additives in the analyzed samples did not interfere with the quantification of this compound.
Advanced Sample Preparation Strategies for Complex Food Matrices
The complexity of food matrices, which can be high in proteins, fats, and sugars, often necessitates a sample preparation step to isolate this compound and remove interfering components before instrumental analysis. Advanced sample preparation strategies are designed to be efficient, and reliable and to minimize matrix effects.
Solid-Phase Extraction (SPE) is a widely used and effective technique for the cleanup and concentration of food dyes from complex samples. This method involves passing a liquid sample through a solid adsorbent (the SPE cartridge), which retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a different solvent. For this compound and other synthetic dyes, various SPE sorbents have been employed, including polyamide, C18, and ion-exchange cartridges, depending on the dye's properties and the food matrix. For example, dyes can be extracted from beverages and solid foods and then purified on a polyamide or C18 cartridge before HPLC analysis.
Other extraction techniques include ultrasound-assisted extraction , which uses ultrasonic waves to enhance solvent extraction from solid matrices, and solvent extraction with specific mixtures like methanol-ammonia. For protein-rich foods, where dyes can have a high affinity for proteins, deproteinization steps, sometimes involving freezing, may be necessary prior to purification. Simple dilution with an appropriate solvent is often sufficient for liquid samples like beverages before analysis.
Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Techniques
Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are foundational techniques for the purification and concentration of analytes from complex samples. phenomenex.comlodz.plmdpi.com Their application is crucial in food analysis for isolating synthetic dyes like this compound from intricate matrices such as beverages, confectionery, and sauces. nih.govscientificlabs.co.uk
Solid Phase Extraction (SPE) is a highly selective and versatile sample preparation method that separates compounds based on their physical and chemical properties. chromatographyonline.com The technique involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with an appropriate solvent. lodz.pl The choice of sorbent is critical and depends on the analyte's polarity and functional groups. chromatographyonline.com For sulfonated azo dyes like this compound, various SPE sorbents are employed. bioline.org.br
Common SPE sorbents used for the extraction of synthetic food dyes include:
Ion-exchange sorbents : These are particularly effective for charged molecules. NH2-aminopropyl-modified silica cartridges, which act as anion exchangers at neutral pH, have been successfully used to retain sulfonated dyes. bioline.org.br The dyes are adsorbed onto the sorbent at a controlled pH (around 7) and eluted using a solution that neutralizes the charge, such as an ammonia (B1221849) solution. bioline.org.br
Reversed-phase sorbents : C18 (octadecyl) is a common reversed-phase sorbent that separates compounds based on hydrophobicity. lodz.pl It is effective for mid- to nonpolar analytes. lodz.pl
Polymeric sorbents : Hydrophilic-lipophilic balanced (HLB) sorbents offer broad applicability for extracting a wide range of compounds. fda.gov Polyamide has also been frequently used for the extraction and accumulation of water-soluble colorants. researchgate.net
| Sorbent Type | Mechanism | Application for Food Dyes | Reference |
|---|---|---|---|
| NH2-Aminopropyl (Amine) | Weak Anion Exchange | Extraction of eight sulfonated synthetic dyes from water-soluble foods. Adsorption at pH 7, elution with 5% ammonia solution. | bioline.org.br |
| Polyamide | Adsorption | Commonly used for cost-effective extraction and accumulation of water-soluble colorants. | researchgate.net |
| C18 (Octadecyl) | Reversed-Phase | Used for separating colors from foods; effective for mid- to nonpolar analytes. | lodz.plbioline.org.br |
| Oasis HLB | Hydrophilic-Lipophilic Balanced | A water-wettable, polymeric sorbent used for a broad range of acidic, basic, and neutral compounds. | bioline.org.brfda.govlcms.cz |
Liquid-Liquid Extraction (LLE) is a separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.comopenaccessjournals.com The analyte partitions into the solvent in which it is more soluble, allowing for its separation from matrix components that have different solubility characteristics. phenomenex.comscribd.com While effective, LLE can be time-consuming and require large volumes of organic solvents. openaccessjournals.com Modern variations like dispersive liquid-liquid microextraction (DLLME) have been developed to overcome these limitations by using a mixture of an extraction solvent and a disperser solvent to increase the surface area for extraction, followed by centrifugation. mdpi.com For this compound, which is a water-soluble dye, LLE protocols would be designed to extract it from fatty or oil-based food matrices by partitioning it into an aqueous phase. fda.gov
Sonication and Centrifugation Protocols for Extract Optimization
To enhance the efficiency of extraction, mechanical methods like sonication and centrifugation are frequently integrated into sample preparation protocols. nih.govnih.gov These steps help to maximize the recovery of the target analyte from the sample matrix.
Sonication , or ultrasound-assisted extraction (UAE), utilizes high-frequency sound waves to create cavitation bubbles in the solvent. nih.govmyfoodresearch.com The collapse of these bubbles generates localized high pressure and temperature, disrupting the cell walls of the sample material and enhancing solvent penetration and mass transfer. nih.gov This process accelerates the dissolution of the analyte into the solvent, often leading to higher extraction yields in shorter times and at lower temperatures compared to conventional methods. myfoodresearch.com For instance, in the extraction of flavor compounds from shrimp by-products, sonication at a specific amplitude and time significantly improved the extraction yield. nih.gov Similarly, protocols for extracting polyphenols from rice husk have been optimized using sonication to determine the ideal temperature and duration. nih.govresearchgate.net
Centrifugation is a key step following extraction to separate the liquid extract (supernatant) from solid residues and precipitated matrix components. nih.gov By applying high rotational speed, centrifugation effectively pellets insoluble particles, resulting in a clarified extract that is suitable for further clean-up or direct analysis. nih.gov This is particularly important for complex food samples that produce turbid extracts. nih.gov For example, in the analysis of rice husk polyphenols and shrimp flavor compounds, centrifugation at speeds ranging from 4,000 to 10,000 rpm for 10-15 minutes was used to obtain a clear supernatant for subsequent analysis. nih.govnih.govmyfoodresearch.com
| Technique | Principle | Typical Parameters in Food Analysis | Purpose in this compound Extraction | Reference |
|---|---|---|---|---|
| Sonication (Ultrasound-Assisted Extraction) | Uses acoustic cavitation to disrupt sample matrix and enhance mass transfer. | Frequency: 20-40 kHz; Time: 10-60 min; Temperature: 25-65°C | Improves the dissolution of the dye from solid or semi-solid food matrices into the extraction solvent. | nih.govnih.govmyfoodresearch.com |
| Centrifugation | Separates phases and particles based on density by high-speed spinning. | Speed: 4,000-10,000 x g; Time: 10-15 min; Temperature: 4-20°C | Clarifies the extract by pelleting solid food particles, ensuring the supernatant is free of interferences before injection into an HPLC system. | nih.govnih.gov |
Development of Novel Extraction and Clean-Up Protocols for Specific Matrices
The vast diversity of food products requires the development of matrix-specific extraction and clean-up protocols to ensure reliable analytical results. fda.gov A single method is often not suitable for all types of food due to the wide range of interfering substances such as fats, proteins, sugars, and other pigments. nih.goveuropa.eu
Matrix-Customized Protocols:
Fish Roe and Caviar: A method for quantifying synthetic colorants, including Brilliant Black BN, in fish roe involved effective isolation using HPLC-based methods, highlighting the need for specialized sample preparation for such high-protein, high-fat matrices. scientificlabs.co.uksigmaaldrich.com
Liquid and Solid Aqueous-Based Foods: For liquid samples like beverages, a simple dilution followed by SPE clean-up may suffice. fda.gov Solid samples, such as gelatin-based confectionery, often require an initial extraction with a solvent mixture (e.g., acidified methanol/acetonitrile (B52724)/water) before SPE. fda.govchromatographytoday.com One study dissolved crushed candies in water, followed by filtration, to prepare the sample for analysis. chromatographytoday.com
Oil-Based Foods: For matrices with high fat content, an initial extraction with a non-polar solvent like hexane (B92381) is used to remove the lipids before proceeding with the extraction of the water-soluble dye. fda.gov
Advanced Extraction Techniques:
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This technique, widely adopted in pesticide residue analysis, is also being applied to other food contaminants. chromatographyonline.com It involves an extraction/partitioning step using a salt mixture (e.g., magnesium sulfate, sodium acetate) and a clean-up step using dispersive SPE (dSPE). chromatographyonline.com For pigmented samples, dSPE sorbents like graphitized carbon black (GCB) are used to remove color interferences, which could be adapted for the analysis of samples containing multiple dyes. chromatographyonline.com
| Food Matrix | Extraction/Clean-Up Protocol | Key Steps and Reagents | Reference |
|---|---|---|---|
| General Water-Soluble Foods (Drinks, Candies) | Solid Phase Extraction (SPE) | Sample is dissolved in water, loaded onto an NH2-aminopropyl SPE cartridge, washed with water, and eluted with 5% ammonia solution. | bioline.org.br |
| Fish Roe / Caviar | HPLC-based isolation | Specific protocols designed to handle high protein and fat content prior to HPLC analysis. | scientificlabs.co.uksigmaaldrich.com |
| Pigmented Solid Foods (e.g., Candies) | QuEChERS with dSPE | Extraction with acetonitrile and salts (MgSO4, NaOAc). Dispersive SPE clean-up with primary secondary amine (PSA) and graphitized carbon black (GCB) to remove sugars and pigments. | chromatographyonline.com |
| Oil-Based Foods | Solvent Extraction and SPE | Initial extraction with hexane to remove fats, followed by extraction of the dye and SPE clean-up. | fda.gov |
Analytical Methodologies for the Detection of Food Black 1
Spectroscopic Methods
Spectroscopic techniques are fundamental for the identification and quantification of Food Black 1. UV-Visible spectrophotometry is commonly employed, with this compound exhibiting a maximum absorbance at approximately 572 nm in an aqueous solution. fao.org Derivative spectrophotometry has also been utilized to enhance the resolution and sensitivity of the analysis, particularly in the presence of other colorants. rjptonline.org These methods provide a basis for quantitative analysis by relating absorbance to concentration.
Oxidative Decomposition through Advanced Oxidation Processes (AOPs)
Ozonation and Electrochemical Oxidation Strategies
Chromatographic Techniques
Chromatographic methods are essential for the separation and precise quantification of this compound from complex food matrices. High-Performance Liquid Chromatography (HPLC) is a widely used technique. rjptonline.org A notable method involves the use of an ether-linked phenyl stationary phase which provides good selectivity for separating various sulfonated azo dyes, including this compound. researchgate.net Another advanced HPLC method, BIST™, utilizes a negatively-charged, cation-exchange column with a multi-charged positive buffer to retain and separate highly sulfonated dyes like this compound. sielc.com These methods can be coupled with detectors like Diode Array Detectors (DAD) for simultaneous detection at multiple wavelengths. researchgate.netakjournals.com Paper chromatography can also be used for the separation and identification of food dyes, where the distance traveled by the compound is used to calculate the retention factor (Rf value). saltise.ca
Interactions of Food Black 1 Within Complex Food Systems
Interactions with Macronutrients (e.g., Proteins, Carbohydrates) and Their Implications for Stability and Analysis
Food Black 1, as a water-soluble anionic dye, readily interacts with major food components like proteins and carbohydrates. These interactions are critical as they can impact the visual and structural properties of the food product and the stability of the colorant itself.
Interactions with Proteins: The interaction between food dyes and proteins is a well-documented phenomenon. agriculturejournals.cz The uniform distribution of color in many food products suggests that components within the food, particularly proteins, act as carriers for dye molecules. agriculturejournals.cz For anionic dyes like this compound, the primary binding mechanism with proteins involves electrostatic interactions between the negatively charged sulfonate groups (-SO₃⁻) on the dye molecule and positively charged amino acid residues (e.g., lysine, arginine, histidine) on the protein surface.
Additionally, non-covalent forces such as hydrogen bonding and hydrophobic interactions play a significant role. mdpi.com The aromatic rings in the this compound structure can engage in hydrophobic interactions with nonpolar regions of proteins, while its various oxygen and nitrogen atoms can act as hydrogen bond acceptors or donors. mdpi.comresearchgate.net Studies on other azo dyes, such as Carmoisine, have demonstrated strong, rapid complex formation with a wide variety of food proteins. agriculturejournals.cz This binding can enhance the dye's stability by protecting it from degradation but can also make its extraction for analytical purposes more challenging.
Interactions with Carbohydrates: this compound can also interact with polysaccharides, which are key components of many food systems. The interactions are generally weaker than with proteins but can still be significant. The primary mechanisms involve hydrogen bonding between the hydroxyl groups of the carbohydrates and the polar groups on the dye molecule. mdpi.comnih.gov In some cases, ionic binding can occur with modified starches or other charged polysaccharides. These interactions can influence the texture and rheology of the food product and may affect the bioavailability and stability of the dye. mdpi.com For instance, the complexation of dyes within a starch matrix can offer protection against light or chemical degradation.
The implications of these macronutrient interactions are twofold. From a stability perspective, binding to proteins or becoming entrapped in a carbohydrate network can shield the dye from environmental factors like light and oxygen, thus prolonging the shelf life of the food's appearance. From an analytical standpoint, these strong associations can decrease extraction efficiency, leading to underestimation of the dye content. fda.gov
Interactions with Other Food Additives and Minor Components
Food systems are complex mixtures containing multiple additives that can potentially interact with each other. tandfonline.com this compound may coexist with other colorants, preservatives (such as sulfites or benzoates), and antioxidants (like ascorbic acid). researchgate.netcrimsonpublishers.com
The chemical reactivity of this compound, an azo dye, means it is susceptible to reduction, which cleaves the azo bond (-N=N-). scbt.com This can be facilitated by reducing agents that may be present as other additives, such as ascorbic acid or sulfites, particularly under certain pH and temperature conditions. researchgate.netresearchgate.net Such reactions lead to the irreversible fading of the color.
Conversely, some interactions can be synergistic. cspinet.org While specific studies on this compound are limited, research on other additives has shown that combinations can sometimes lead to unexpected effects. crimsonpublishers.com For example, the presence of certain hydrocolloids used as stabilizers can influence the aggregation state of the dye molecules, potentially altering the color intensity and hue. The interaction with metal ions, which may be present as trace components, can also lead to the formation of metal-dye complexes, affecting color and stability.
Impact of Matrix Interactions on Analytical Determination Efficiency and Accuracy
The accurate quantification of this compound in food is often complicated by the food matrix itself. fda.govmdpi.com The strong binding of the dye to proteins and its entrapment within polysaccharide networks make its complete extraction a significant analytical challenge. fda.govnih.gov The diversity of food products, from beverages and confectionery to dairy-based desserts and fish paste, means that no single analytical method is universally applicable without matrix-specific optimization. fda.govfao.org
To overcome these challenges, analytical methods typically require extensive sample preparation steps. Solid-phase extraction (SPE) is a common technique used to clean up the sample and isolate the dye from interfering matrix components. fda.gov The choice of SPE sorbent and elution solvents is critical and must be tailored to the specific food matrix to achieve high recovery rates.
Research by the U.S. Food and Drug Administration (FDA) using UPLC with photo-diode array detection has quantified the recovery of Brilliant Black BN from various food matrices. The results highlight the variability in extraction efficiency depending on the food type, underscoring the impact of the matrix. fda.gov For example, recovery from a powdered drink mix was significantly higher than from a gelatin product, where protein interactions are more pronounced. fda.gov
| Food Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (%RSD) |
|---|---|---|---|
| Powdered Drink Mix | 10 | 111 | 2 |
| Gelatin | 10 | 92 | 7 |
These data illustrate that even with optimized methods, the matrix can cause variations in analytical results, necessitating the use of matrix-matched calibration standards for accurate quantification. nih.gov
Mechanistic Insights into Chemical Binding and Complex Formation within Food Matrices
The chemical structure of this compound is central to its interactions within food. It is a large, polyanionic molecule featuring four sulfonate groups, two azo linkages, a hydroxyl group, and an acetamido group distributed across a naphthalene-based ring system. wikipedia.org
Mechanisms of Binding:
Electrostatic (Ionic) Interactions: The four negatively charged sulfonate groups are the primary sites for ionic bonding with positively charged sites on proteins and other cationic molecules in the food system. mdpi.com
Hydrogen Bonding: The hydroxyl (-OH), acetamido (-NHCOCH₃), and sulfonate (-SO₃⁻) groups can all participate in hydrogen bonding, either as donors or acceptors, with water, proteins, and carbohydrates. mdpi.comnih.gov
Hydrophobic Interactions: The extensive aromatic system of the naphthalene (B1677914) rings provides a large nonpolar surface area for hydrophobic interactions with nonpolar amino acid residues in proteins or with lipid components in the food matrix. researchgate.net
A study on the interaction of Brilliant Black BN with adenosine (B11128) receptors identified it as an allosteric modulator, meaning it binds to a site on the protein distinct from the primary active site to alter the protein's function. nih.gov While this study was conducted in a pharmacological context, it provides a powerful mechanistic insight: this compound is capable of complex interactions that can induce conformational changes in macromolecules. This principle can be extrapolated to its interactions with food enzymes or structural proteins, where such binding could potentially alter enzymatic activity or the textural properties of the food. researchgate.netnih.gov
The combination of these various binding forces (ionic, hydrogen, hydrophobic) leads to the formation of stable dye-macromolecule complexes, which dictates the colorant's performance, stability, and analytical behavior in the final food product. mdpi.commdpi.com
Regulatory Science and Policy Research on Food Black 1
Scientific Basis for Regulatory Frameworks Governing Food Colorants
Regulatory frameworks for food colorants, including Food Black 1 (also known as Brilliant Black BN), are built upon a foundation of scientific principles aimed at ensuring consumer safety and product integrity. tandfonline.comfood-safety.com These frameworks differentiate between "food colours" as additives and "colouring foods." natcol.org Food colours are substances that add or restore color to a food and are not typically consumed as food themselves. natcol.org In contrast, colouring foods are food ingredients, like fruit or vegetable concentrates, used for their colouring properties. tandfonline.comnatcol.org
In the European Union (EU), food colours are regulated as food additives under a comprehensive set of regulations. tandfonline.com This includes a common authorization procedure and a positive list of approved colours with specified maximum quantities and uses. tandfonline.com The regulations are based on risk assessment procedures and risk management measures. tandfonline.com The European Food Safety Authority (EFSA) plays a crucial role in the safety evaluation of food additives. For instance, EFSA conducted a refined exposure assessment for Brilliant Black BN (E151) to evaluate dietary intake. researchgate.net
In the United States, the Food and Drug Administration (FDA) regulates color additives. food-safety.com The Federal Food, Drug, and Cosmetic (FD&C) Act prohibits the use of uncertified synthetic organic dyes in foods unless they come from batches certified by the FDA. food-safety.com The safety evaluation for a color additive considers probable consumption, cumulative effects, safety factors derived from animal studies, and the availability of analytical methods for purity determination. food-safety.com A key distinction in the U.S. is that there is no "generally recognized as safe" (GRAS) exemption for color additives as there is for food additives. food-safety.com
The scientific basis for these regulations also involves the chemical characterization and purity specifications for each colorant. syntheticfoodcolors.comnih.gov For this compound, this includes its chemical formula, molecular weight, and the identification of subsidiary coloring matter and uncolored components like sodium chloride and sodium sulfate. syntheticfoodcolors.comwikipedia.org
Research on Method Validation and Harmonization for Compliance Monitoring
Ensuring compliance with regulations for food colorants like this compound necessitates robust and validated analytical methods. Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. nih.goveurl-pesticides.eu This involves establishing performance characteristics such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of synthetic food dyes, including this compound. lew.ro Research has focused on developing and validating HPLC methods, often coupled with photodiode array (PDA) or diode array detection (DAD), for the simultaneous determination of multiple azo dyes in various food matrices. researchgate.netnih.govakjournals.com For example, a study developed and validated an HPLC-PDA method for measuring azorubine, Brilliant Black BN, and lithol rubine BK in milk and cheese, demonstrating good recovery rates and low limits of detection and quantification. nih.gov Another study used UHPLC-DAD to analyze ten synthetic colors in food and drink samples. akjournals.com
The harmonization of analytical methods is crucial for ensuring the comparability and reliability of results across different laboratories and countries, which is essential for international trade. qascf.com Organizations and regulatory bodies work towards establishing agreed-upon protocols and guidelines for method validation. qascf.comeurl-pesticides.eu The goal is not necessarily to have identical methods everywhere, but to ensure that the results produced are trustworthy and comparable, regardless of the specific method used. qascf.com This harmonization effort is supported by the availability of reference materials and proficiency testing schemes. qascf.com
Table 1: Validation Parameters for an HPLC-PDA Method for Azo Dyes (including Brilliant Black BN) in Milk and Cheese
| Parameter | Finding | Reference |
|---|---|---|
| Correlation Coefficient (r) | 0.999 to 1.000 | nih.gov |
| Recovery Rate (%) | 98.81 - 115.94 | nih.gov |
| Relative Standard Deviation (RSD) (%) | 0.08 - 3.71 | nih.gov |
| Limit of Detection (LOD) (μg/mL) | 1.14 - 1.73 | nih.gov |
| Limit of Quantification (LOQ) (μg/mL) | 3.46 - 5.25 | nih.gov |
Analytical Challenges in Regulatory Enforcement and Surveillance
Regulatory enforcement and surveillance of food colorants like this compound face several analytical challenges. nih.gov A primary challenge is the sheer variety of food matrices in which these dyes can be found, from beverages to solid foods like candies and fish roe. researchgate.net Different matrices often require different sample preparation and extraction techniques, such as solid-phase extraction (SPE) or matrix solid-phase dispersion (MSPD), to efficiently isolate the analytes before analysis. researchgate.neteurofins.com
The presence of multiple dyes in a single product can also complicate analysis, requiring methods capable of separating and quantifying each component accurately. lew.roakjournals.com Furthermore, the potential for adulteration, where unauthorized or undeclared dyes are used, presents a significant challenge. eurofins.com This is particularly true for spices and herbal products where cheaper synthetic dyes might be used to enhance color. eurofins.com Screening for unknown or unauthorized dyes, like Sudan dyes, is more complex because their chemical compositions may not be well-characterized. eurofins.com
Another challenge lies in the variability of dye concentration within different lots of the same product, which can lead to inconsistencies in color and potential health implications. eurofins.com The capability of analytical methods must also be considered in the context of regulatory limits. researchgate.net The inherent variability of even state-of-the-art analytical methods can impact the ability to reliably determine compliance, especially when regulatory limits are narrow. researchgate.net This underscores the need for continuous improvement in analytical methodology. researchgate.net
Table 2: Analytical Techniques for this compound and Associated Challenges
| Analytical Technique | Application | Challenge | Reference |
|---|---|---|---|
| HPLC with PDA/DAD | Simultaneous determination of multiple dyes in various foods. | Requires effective sample preparation for different matrices. | researchgate.netakjournals.com |
| UHPLC-DAD | Fast analysis of multiple synthetic colors. | Method development for a wide range of dyes and matrices. | akjournals.com |
| Solid-Phase Extraction (SPE) | Analyte extraction from complex samples like candies. | Optimization of sorbent and elution conditions for each analyte/matrix combination. | researchgate.net |
| Matrix Solid-Phase Dispersion (MSPD) | Extraction from solid samples like fish roe. | Ensuring complete and clean extraction without analyte degradation. | researchgate.net |
| BIST™ HPLC Method | Separation of highly sulfonated azo dyes. | Requires a specific multi-charged positive buffer and high organic mobile phase. | sielc.com |
Comparative Analysis of National and International Regulatory Science Approaches
A comparative analysis of regulatory science approaches for food colorants reveals both similarities and significant differences between major regulatory bodies like those in the EU and the U.S. tandfonline.com While both systems are grounded in scientific risk assessment to ensure food safety, their legal frameworks and implementation details diverge. tandfonline.com
The EU employs a "common authorization procedure" for all food additives, resulting in a single positive list of approved substances, including this compound (E151), with specific conditions of use and maximum levels for defined food categories. tandfonline.com In contrast, the U.S. system for color additives involves a pre-market approval process and a mandatory batch certification program for many synthetic colors, but it does not have the same extensive positive list with specified maximum levels for different food categories; instead, many are permitted in foods generally in accordance with Good Manufacturing Practices (GMP). tandfonline.comfood-safety.com
These differing approaches can create challenges for international trade, as a product compliant in one jurisdiction may not be in another. tandfonline.com For instance, this compound is approved for use in the EU but is banned in the United States and Japan. wikipedia.org Harmonization efforts are ongoing, but differences in risk assessment methodologies, acceptable daily intakes (ADIs), and the consideration of socio-economic factors can lead to different regulatory outcomes. tandfonline.comresearchgate.net
International bodies and collaborations play a role in promoting harmonization. However, national regulations remain the primary determinants of market access. tandfonline.comnih.gov The trend in some regions, like Europe, towards natural food colors or "colouring foods" over synthetic ones also influences the regulatory landscape and may lead to the reassessment of less commonly used synthetic dyes. tandfonline.comnatcol.org
Future Directions in Food Black 1 Research
Development of Ultra-Sensitive and Miniaturized Detection Systems
The quantification of Food Black 1 in complex matrices such as food products and environmental samples currently relies on conventional laboratory-based techniques like High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. While reliable, these methods often require significant sample preparation, expensive instrumentation, and trained personnel, limiting their application for rapid, on-site screening. Future research is focused on overcoming these limitations through the development of ultra-sensitive and miniaturized detection platforms.
A primary research thrust is the design of advanced electrochemical sensors and biosensors. These devices offer the potential for high sensitivity, selectivity, portability, and low-cost analysis. Research efforts are exploring the use of novel nanomaterials to enhance sensor performance. For instance, modifying electrode surfaces with gold nanoparticles (AuNPs), silver nanoparticles (AgNPs), graphene, or carbon nanotubes can significantly increase the electroactive surface area and catalyze the electrochemical oxidation or reduction of this compound, thereby amplifying the detection signal. Another promising avenue is the development of aptasensors, which utilize short, single-stranded DNA or RNA sequences (aptamers) that bind to this compound with high affinity and specificity, providing a highly selective recognition element for sensor construction.
The table below compares the operational parameters of traditional methods with those of emerging sensor technologies for this compound detection.
| Parameter | HPLC | UV-Vis Spectrophotometry | Electrochemical Sensors | Aptasensors |
|---|---|---|---|---|
| Principle | Chromatographic Separation | Light Absorbance | Redox Reaction Current | Target-Binding Event |
| Sensitivity | High (ng/mL - µg/mL) | Moderate (µg/mL) | Very High (pg/mL - ng/mL) | Ultra-High (pg/mL or lower) |
| Portability | Low | Moderate (benchtop) | High (handheld) | High (handheld) |
| Analysis Time | Long (minutes to hours) | Fast (seconds to minutes) | Very Fast (seconds) | Fast (minutes) |
| Cost per Sample | High | Low | Very Low | Low to Moderate |
Advanced Mechanistic Studies on Environmental Transformation and Mitigation Strategies
As a synthetic azo dye, this compound exhibits high stability, which can lead to its persistence if released into aquatic environments. A critical area of future research involves detailed mechanistic studies of its environmental transformation and the development of effective mitigation technologies. The focus is shifting from simple color removal to a complete understanding of the degradation pathways and the mineralization of the dye into non-toxic end products.
Advanced Oxidation Processes (AOPs) are at the forefront of this research. AOPs generate highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH), which can non-selectively attack and break down the complex structure of this compound, including its chromophoric azo bonds (–N=N–). Key AOPs under investigation include:
Photocatalysis: Using semiconductor catalysts like titanium dioxide (TiO₂) or zinc oxide (ZnO) under UV or visible light irradiation.
Fenton and Photo-Fenton Processes: Utilizing a combination of hydrogen peroxide (H₂O₂) and iron(II) ions (Fe²⁺), with or without light, to generate hydroxyl radicals.
Ozonation: The direct application of ozone (O₃), a powerful oxidizing agent, to cleave the dye's molecular bonds.
Future studies will use sophisticated analytical techniques (e.g., LC-MS/MS) to identify the intermediate compounds formed during degradation, thereby mapping the complete reaction pathway. This is crucial for ensuring that the degradation process does not produce byproducts that are more toxic than the parent dye.
The table below summarizes key AOPs being investigated for this compound degradation.
| AOP Method | Primary Oxidant | Key Operational Parameters | Research Focus |
|---|---|---|---|
| Photocatalysis | Hydroxyl Radical (•OH) | Catalyst type (e.g., TiO₂), pH, light wavelength, catalyst loading | Developing visible-light-active catalysts; understanding surface reaction mechanisms. |
| Fenton Process | Hydroxyl Radical (•OH) | pH (typically acidic), [H₂O₂], [Fe²⁺] | Optimizing reagent ratios; minimizing iron sludge production. |
| Photo-Fenton | Hydroxyl Radical (•OH) | pH, [H₂O₂], [Fe²⁺], light source | Improving efficiency at near-neutral pH; utilizing solar light. |
| Ozonation | Ozone (O₃), Hydroxyl Radical (•OH) | Ozone dose, pH, contact time | Investigating reaction kinetics and identifying ozonolysis byproducts. |
Elucidation of Complex Molecular Interactions within Food Matrices using Advanced Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Saturation Transfer Difference (STD-NMR) can identify the specific parts of the this compound molecule that are in close contact with large macromolecules like proteins, effectively mapping the binding epitope.
Fluorescence Spectroscopy: Many food proteins are intrinsically fluorescent. The binding of this compound can quench this fluorescence, and analysis of the quenching mechanism (static vs. dynamic) can provide quantitative data on binding constants and the number of binding sites.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This provides a complete thermodynamic profile of the interaction, including binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS), offering unparalleled insight into the forces driving the interaction.
Circular Dichroism (CD) Spectroscopy: This technique is used to assess changes in the secondary structure (e.g., α-helix, β-sheet content) of proteins upon binding with this compound, revealing how the dye may impact protein conformation.
The table below outlines the application of these techniques in studying this compound-matrix interactions.
| Technique | Primary Information Obtained | Application to this compound Research |
|---|---|---|
| NMR Spectroscopy | Binding site identification, structural information | Mapping the specific chemical groups on this compound that interact with food proteins or polysaccharides. |
| Fluorescence Spectroscopy | Binding constants, binding sites, quenching mechanism | Quantifying the binding affinity between this compound and proteins like casein or whey. |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters (Kₐ, ΔH, ΔS) | Determining the primary forces (e.g., hydrophobic, electrostatic) governing the dye-matrix interaction. |
| Circular Dichroism (CD) | Protein secondary structure changes | Assessing the impact of this compound binding on the structural integrity of food proteins. |
Integration of Chemometrics and Artificial Intelligence for Predictive Analysis in this compound Research
The large and complex datasets generated from analytical instruments and degradation studies present an opportunity for the application of advanced computational tools. The integration of chemometrics and artificial intelligence (AI) is a key future direction that can accelerate research, optimize processes, and enable predictive modeling for this compound.
Chemometrics, the science of extracting information from chemical systems by data-driven means, can be applied to optimize analytical methods (e.g., using Design of Experiments to find the best HPLC conditions) and to deconvolve complex signals from spectroscopic data. AI, particularly machine learning (ML), can take this a step further by building models that predict the behavior of this compound under various conditions.
Key applications include:
Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate the chemical structure of a molecule with a specific activity. A QSAR model could be developed to predict the degradation rate of this compound and similar azo dyes based on their molecular descriptors, without needing to perform the experiment.
Predictive Modeling of Stability: Machine learning algorithms like Artificial Neural Networks (ANNs) or Partial Least Squares (PLS) regression can be trained on data from stability studies to predict the color fastness of this compound in new food formulations based on ingredients (pH, protein content, sugar type).
Process Optimization: AI can be used to model and optimize the performance of AOPs for dye degradation, predicting the removal efficiency based on input parameters like catalyst concentration, pH, and reaction time, thereby minimizing resource consumption.
| Computational Approach | Description | Application in this compound Research |
|---|---|---|
| Principal Component Analysis (PCA) | A chemometric technique for dimensionality reduction and data visualization. | Identifying patterns and clustering in complex spectroscopic data from different food matrices containing this compound. |
| Partial Least Squares (PLS) Regression | A regression method that models the relationship between two sets of variables. | Correlating spectral data (e.g., from UV-Vis) with this compound concentration for rapid quantification in complex mixtures. |
| Artificial Neural Networks (ANN) | An AI model inspired by the biological brain, capable of learning complex non-linear relationships. | Predicting the degradation efficiency of this compound in AOPs based on multiple interacting variables. |
| Quantitative Structure-Activity Relationship (QSAR) | A model that relates molecular structure to a physical, chemical, or biological activity. | Predicting the binding affinity of this compound to different proteins based on its structural features. |
Exploration of Novel Approaches for Sustainable Degradation and Potential Valorization of Byproducts
Building on environmental mitigation research, a significant future direction is the development of sustainable degradation methods and the exploration of valorizing the resulting byproducts. This approach aligns with the principles of a circular economy, where waste streams are converted into valuable resources.
Sustainable degradation research focuses on green technologies such as bioremediation. This involves using microorganisms (bacteria, fungi) or their isolated enzymes (e.g., laccases, peroxidases) to break down this compound. These biological systems can operate under mild conditions and often exhibit high specificity, offering an environmentally friendly alternative to energy-intensive chemical processes.
The concept of valorization extends this process. The degradation of this compound, a complex molecule, results in smaller, simpler aromatic compounds, such as sulfanilic acid and various naphthylamine derivatives. Instead of merely disposing of these intermediates, future research will investigate their potential as chemical building blocks. For example:
Chemical Precursors: Aromatic amines are valuable precursors in the synthesis of pharmaceuticals, polymers, and other specialty chemicals.
Biofuel Production: Certain microbial degradation pathways could be engineered to convert the breakdown products into biofuels or biogases.
This research requires a synergistic approach, combining microbiology, enzymatic engineering, and synthetic chemistry to first efficiently and sustainably degrade this compound and then channel the byproducts into valuable production streams.
The table below outlines potential degradation byproducts and their hypothetical valorization pathways.
| Potential Degradation Byproduct | Chemical Class | Potential Valorization Pathway | Research Challenge |
|---|---|---|---|
| Sulfanilic Acid | Aromatic Sulfonic Acid | Precursor for optical brighteners, other azo dyes, or pharmaceuticals. | Efficient separation from the mixed degradation stream. |
| Naphthylamine Derivatives | Aromatic Amine | Building blocks for pigments, agrochemicals, and high-performance polymers. | Controlling the degradation to yield specific, high-value isomers. |
| Small Organic Acids (e.g., Acetic, Formic) | Carboxylic Acid | Substrate for microbial conversion to bioplastics (e.g., PHA) or biofuels. | Engineering microbial strains to efficiently utilize the mixed-acid stream. |
| Mineralized Products (CO₂, H₂O, SO₄²⁻, NO₃⁻) | Inorganic Compounds | Not directly valorizable, but represents complete and safe degradation. | Achieving full mineralization to avoid intermediate byproduct accumulation. |
Q & A
Basic Research Questions
Q. How should researchers formulate a focused research question for studying the metabolic pathways of Food Black 1?
- Methodological Answer : Begin by defining the scope (e.g., absorption, bioaccumulation, or toxicity) using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . Incorporate Boolean search terms (e.g., "this compound AND metabolism AND human trials") to refine literature gaps . Ensure alignment with prior toxicological data from animal studies to justify human trials .
Q. What analytical techniques are recommended for quantifying this compound in complex food matrices?
- Methodological Answer : Use chromatography (HPLC or GC-MS) for separation and quantification, coupled with spectroscopy (UV-Vis or FTIR) for structural validation . Validate methods via spike-and-recovery experiments to account for matrix interference, and report limits of detection (LOD) and quantification (LOQ) using ISO 17025 standards .
Q. How to design a pilot clinical study to assess this compound’s acute toxicity in human volunteers?
- Methodological Answer : Select healthy adults (18–50 years) with no comorbidities, excluding pregnant women and immunocompromised individuals . Use a double-blind, placebo-controlled crossover design with staggered dosing. Calculate sample size via power analysis (α=0.05, β=0.20) and include biomarkers like serum creatinine and liver enzymes .
Advanced Research Questions
Q. How to resolve contradictions between in vitro and in vivo data on this compound’s carcinogenic potential?
- Methodological Answer : Conduct dose-response alignment using physiologically based pharmacokinetic (PBPK) modeling to reconcile disparities . Validate in vitro findings with transgenic rodent models (e.g., Tg.rasH2) and apply Hill criteria for causal inference . Perform meta-analyses of existing datasets to identify confounding variables (e.g., bioavailability differences) .
Q. What statistical frameworks are optimal for multivariate analysis of this compound’s interactions with micronutrients?
- Methodological Answer : Use generalized linear mixed models (GLMMs) to account for repeated measures and covariates (e.g., dietary intake, genetic polymorphisms) . Apply false discovery rate (FDR) corrections for multiple comparisons and report effect sizes with 95% confidence intervals .
Q. How to ethically validate long-term exposure studies of this compound in vulnerable populations (e.g., children or elderly)?
- Methodological Answer : Obtain ethics committee approval using WHO guidelines for vulnerable cohorts . Implement adaptive trial designs with interim safety reviews and real-time biomarker monitoring (e.g., glomerular filtration rate for renal toxicity) . Use surrogate endpoints (e.g., oxidative stress markers) to minimize invasive procedures .
Data Management and Reporting
Q. What protocols ensure reproducibility in this compound research?
- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing . Pre-register trials on ClinicalTrials.gov and deposit raw spectra/metabolomic data in repositories like MetaboLights . Use version-controlled electronic lab notebooks (ELNs) for traceability .
Q. How to address publication bias in meta-analyses of this compound’s safety data?
- Methodological Answer : Perform Egger’s regression test and funnel plots to detect asymmetry . Include gray literature (e.g., conference abstracts, regulatory reports) and use the GRADE framework to assess evidence quality .
Tables for Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
